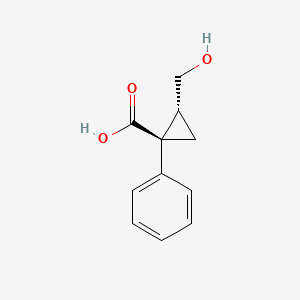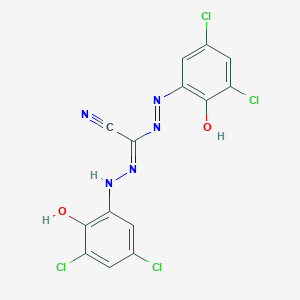
6-Desfluoro-4-fluoro Clocortolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Desfluoro-4-fluoro Clocortolone is a synthetic corticosteroid with the molecular formula C27H36ClFO5 and a molecular weight of 495.023 g/mol . It is a derivative of clocortolone, modified to enhance its pharmacological properties.
Preparation Methods
The synthesis of 6-Desfluoro-4-fluoro Clocortolone involves multiple steps, including the introduction of fluorine atoms at specific positions on the clocortolone molecule. The synthetic route typically involves:
Fluorination: Introduction of fluorine atoms using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Chlorination: Introduction of chlorine atoms using reagents like thionyl chloride or phosphorus pentachloride.
Oxidation and Reduction: Various oxidation and reduction steps to achieve the desired functional groups and stereochemistry.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
6-Desfluoro-4-fluoro Clocortolone undergoes several types of chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Halogen atoms can be substituted using nucleophiles like amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Desfluoro-4-fluoro Clocortolone has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Used in the development of new pharmaceuticals and as a standard in quality control.
Mechanism of Action
The precise mechanism of action of 6-Desfluoro-4-fluoro Clocortolone is similar to other corticosteroidsThese proteins inhibit the release of arachidonic acid, a precursor of potent mediators of inflammation such as prostaglandins and leukotrienes .
Comparison with Similar Compounds
6-Desfluoro-4-fluoro Clocortolone is compared with other corticosteroids like clocortolone, fluocinolone acetonide, and triamcinolone acetonide. Its unique fluorination pattern enhances its anti-inflammatory properties and reduces its metabolic degradation, making it more potent and longer-lasting .
Similar Compounds
- Clocortolone
- Fluocinolone acetonide
- Triamcinolone acetonide
Properties
CAS No. |
1365530-50-2 |
|---|---|
Molecular Formula |
C₂₇H₃₆ClFO₅ |
Molecular Weight |
495.02 |
Synonyms |
(11β,16α)-9-Chloro-21-(2,2-dimethyl-1-oxopropoxy)-4-fluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione_x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[2-methylene-1-oxo-3-phenylpropyl]amino]acetic Acid Ethyl Ester](/img/structure/B1142260.png)

![1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea](/img/structure/B1142266.png)
![2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile](/img/structure/B1142267.png)


![2-[3-Chloro-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B1142273.png)

